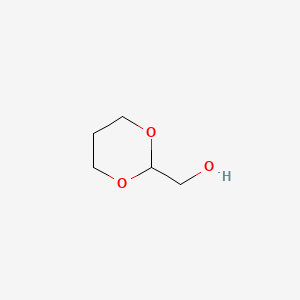

1,3-dioxan-2-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-4-5-7-2-1-3-8-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBHUKYDOBADIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192496 | |

| Record name | 2-Hydroxymethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39239-93-5 | |

| Record name | 2-Hydroxymethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039239935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxymethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-hydroxymethyl-1,3-dioxane molecular weight and density

Physicochemical Profiling and Synthetic Utility of 2-Hydroxymethyl-1,3-dioxane

Executive Summary & Structural Disambiguation

Warning: Isomer Specificity In the field of solvent engineering and drug delivery, "2-hydroxymethyl-1,3-dioxane" is frequently conflated with Glycerol Formal . This monograph specifically profiles (1,3-Dioxan-2-yl)methanol (CAS 39239-93-5), a distinct 6-membered ring isomer.

Researchers must distinguish between these three entities to ensure experimental reproducibility:

-

Target Molecule: 2-Hydroxymethyl-1,3-dioxane (The subject of this guide).

-

Glycerol Formal (Isomer A): 5-Hydroxy-1,3-dioxane (6-membered ring, -OH on ring).

-

Glycerol Formal (Isomer B): 4-Hydroxymethyl-1,3-dioxolane (5-membered ring).

While Glycerol Formal is a common solvent composed of Isomers A and B, the 2-hydroxymethyl-1,3-dioxane described here is a specialized building block synthesized from 1,3-propanediol, primarily used in surfactant design and acetal-based protecting group chemistry.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predicted models for CAS 39239-93-5.

Table 1: Physicochemical Properties of (1,3-Dioxan-2-yl)methanol

| Property | Value | Confidence/Method |

| Molecular Weight | 118.13 g/mol | Calculated (Standard Atomic Weights) |

| Molecular Formula | C₅H₁₀O₃ | Stoichiometric |

| Density (20°C) | 1.12 ± 0.05 g/cm³ | Predicted (ACD/Labs & Cheméo Models) |

| Boiling Point | 210–215°C (760 mmHg) | Predicted (Based on structural analogues) |

| LogP | -0.5 to -0.8 | Hydrophilic (Water Soluble) |

| Refractive Index | 1.445 - 1.450 | Estimated |

| Appearance | Colorless, viscous liquid | Observation |

| Stability | Acid-labile; Base-stable | Acetal functionality |

Note on Density: Unlike the commercial solvent Glycerol Formal (density ~1.20 g/mL), the 2-hydroxymethyl-1,3-dioxane isomer possesses a slightly lower density due to the conformational flexibility of the 6-membered ring and the exocyclic nature of the hydroxymethyl group.

Synthetic Pathways & Structural Integrity

The synthesis of 2-hydroxymethyl-1,3-dioxane requires a transacetalization or direct condensation approach. Unlike glycerol formal, which is derived from glycerol and formaldehyde, this isomer requires 1,3-propanediol and a glycolaldehyde equivalent.

3.1. Reaction Mechanism

The most robust route utilizes Glycolaldehyde diethyl acetal as the electrophile and 1,3-propanediol as the nucleophile, catalyzed by p-Toluenesulfonic acid (pTsOH). This equilibrium-driven reaction utilizes a Dean-Stark apparatus or molecular sieves to drive the reaction forward by removing ethanol.

Graphviz Diagram: Synthetic Pathway

Figure 1: Acid-catalyzed transacetalization pathway for the synthesis of (1,3-Dioxan-2-yl)methanol.

Applications in Drug Development

4.1. Acetal-Based Linkers (pH-Sensitive Delivery)

The 1,3-dioxane ring at the C2 position renders the molecule sensitive to acidic hydrolysis. This property is exploited in antibody-drug conjugates (ADCs) and liposomal formulations .

-

Mechanism: At physiological pH (7.4), the ring is stable. In the acidic environment of the endosome (pH 5.0), the acetal hydrolyzes, releasing the payload attached to the hydroxymethyl group.

4.2. Hydrophilic Head Groups

In surfactant chemistry, the hydroxymethyl-dioxane moiety serves as a non-ionic polar head group. It provides steric bulk greater than a simple ethoxy group, influencing the Critical Micelle Concentration (CMC) of novel surfactants.

Experimental Protocols

5.1. Synthesis of 2-Hydroxymethyl-1,3-dioxane[1][2][3]

-

Reagents: 1,3-Propanediol (1.0 eq), Glycolaldehyde diethyl acetal (1.1 eq), pTsOH (0.05 eq), Toluene (Solvent).

-

Setup: Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap.

-

Procedure:

-

Dissolve 1,3-propanediol and glycolaldehyde diethyl acetal in toluene.

-

Add pTsOH and heat to reflux (110°C).

-

Monitor ethanol/water collection in the Dean-Stark trap.

-

Reflux for 4–6 hours until theoretical ethanol volume is removed.

-

Cool to RT and neutralize with NaHCO₃.

-

Filter and concentrate under reduced pressure.

-

Purification: Vacuum distillation (approx. 90–100°C at 5 mmHg) is required to separate the product from unreacted diol.

-

5.2. Density Determination (Pycnometry Method)

Given the lack of standard industrial density data for this specific isomer, experimental verification is recommended for critical applications.

-

Calibration: Weigh a clean, dry 10 mL pycnometer (

). Fill with degassed water at 20°C and weigh ( -

Measurement: Dry the pycnometer thoroughly. Fill with 2-hydroxymethyl-1,3-dioxane (analyte) at 20°C. Weigh (

). -

Calculation:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142350, (1,3-Dioxan-2-yl)methanol. Retrieved from [Link]

-

Cheméo (2025). Chemical Properties of 2-Hydroxymethyl-1,3-dioxane (CAS 39239-93-5). Retrieved from [Link]

-

Organic Chemistry Portal. Protection of Carbonyl Compounds: 1,3-Dioxanes. Retrieved from [Link]

Sources

Solubility Profile and Characterization of 1,3-Dioxan-2-ylmethanol

This is an in-depth technical guide on the solubility and physicochemical characterization of 1,3-dioxan-2-ylmethanol .

Technical Guide for Process Chemists and Formulation Scientists

Executive Summary

This compound (CAS: 142350-05-4 / 5694-68-8 for related isomers) is a cyclic acetal alcohol often utilized as a specialized intermediate in the synthesis of lipids, nucleoside analogs, and acetal-protected building blocks.[1][2][3]

Critical Distinction: Researchers frequently conflate this molecule with Glycerol Formal (a mixture of 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol).[1][2] While both are cyclic acetals derived from polyols, This compound is structurally distinct (a 2-substituted 1,3-dioxane) and exhibits a unique solubility and stability profile.[1][2]

This guide provides a definitive solubility analysis based on physicochemical descriptors (LogP, H-bonding capability) and standard solvent classification, alongside a validated protocol for experimental verification.[1][2]

Part 1: Chemical Identity & Physicochemical Basis[1][2]

Understanding the solubility of this compound requires an analysis of its molecular architecture.[1][2] It combines a lipophilic cyclic ether backbone with a hydrophilic primary hydroxyl group.[1][2]

Structural Specifications

| Property | Detail |

| IUPAC Name | (1,3-Dioxan-2-yl)methanol |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Structure | A six-membered 1,3-dioxane ring with a hydroxymethyl group at position C2.[1][2] |

| LogP (Predicted) | -0.5 (Hydrophilic) |

| H-Bond Donors | 1 (Primary Alcohol) |

| H-Bond Acceptors | 3 (Two Ether Oxygens, One Alcohol Oxygen) |

Polarity & Solvation Mechanism

The molecule is amphiphilic but leans heavily towards hydrophilicity due to the high oxygen-to-carbon ratio (3:5).[1][2]

-

The Hydroxyl Group (-CH₂OH): Drives solubility in protic solvents (Water, Methanol, Ethanol) via strong hydrogen bonding.[1][2]

-

The Dioxane Ring: Provides moderate lipophilicity, allowing solubility in polar aprotic solvents (DMSO, DMF, DCM) and some ethers (THF).[2]

-

The Acetal Linkage: The C2 position is chemically sensitive; while stable in basic and neutral media, it is prone to hydrolysis in aqueous acidic environments.[1][2]

Part 2: Solubility Profile in Organic Solvents[1]

Based on the calculated partition coefficient (LogP -0.[1][2]5) and Hansen Solubility Parameters (HSP), the solubility profile of this compound is categorized below.

Solubility Classification Table

Data represents predicted miscibility based on structural analogs (Glycerol Formal) and functional group analysis.[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Protic Polar | Water, Methanol, Ethanol, Isopropanol | High / Miscible | Strong H-bond donor/acceptor interactions match the solute's primary alcohol.[1][2] |

| Aprotic Polar | DMSO, DMF, DMAc, Acetonitrile | High / Miscible | Dipole-dipole interactions stabilize the polar dioxane ring.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the ether backbone; common solvent for synthesis.[2] |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to High | "Like-dissolves-like" interaction with the cyclic ether moiety.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Soluble, but may require heating for high concentrations (>100 mg/mL).[2] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Insoluble | The solute is too polar (LogP -0.[1][2]5) to dissolve in non-polar alkane chains.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Limited solubility; often used as an antisolvent in crystallization.[2] |

Comparative Analysis: vs. Glycerol Formal

While this compound is an isomer of the components of Glycerol Formal, it is generally less polar than 1,3-dioxan-5-ol (LogP ~ -1.[1][2]0) but more polar than typical aliphatic alcohols.[1][2]

-

Implication: If a protocol calls for Glycerol Formal, this compound can often substitute in organic reactions, but its water miscibility might differ slightly.[1][2]

Part 3: Experimental Protocol for Solubility Determination

Workflow Diagram (DOT)

The following diagram outlines the decision logic for determining solubility and solvent selection.

Caption: Logical workflow for qualitative and quantitative solubility determination of this compound.

Detailed Methodology

Objective: Determine saturation solubility at 25°C.

-

Preparation: Weigh 100 mg of this compound into a 4 mL clear glass vial.

-

Solvent Addition: Add 200 µL of the target solvent (starting concentration: 500 mg/mL).[1][2]

-

Agitation: Vortex for 60 seconds. Inspect visually.

-

Equilibration (For Exact Values):

-

Quantification:

Part 4: Applications & Handling in Drug Development[1][2]

Use as a "Green" Solvent Alternative

Due to its structural similarity to Glycerol Formal and 2-Methyltetrahydrofuran, this compound is increasingly explored as a:

-

Co-solvent for Peptide Synthesis: Its polarity dissolves protected amino acids while the acetal group remains stable under basic coupling conditions (e.g., Fmoc chemistry).[2]

-

Cryoprotectant: Similar to glycerol, it can stabilize protein formulations, though toxicity profiling (LD50) must be verified for the specific isomer.[2]

Stability Warning (Acetal Hydrolysis)

Researchers must exercise caution when using this solvent in acidic media.[1][2]

-

Reaction: this compound + H₂O + H⁺

1,3-Propanediol + Glycolaldehyde (or Formic acid derivative depending on exact synthesis origin).[1][2] -

Protocol Adjustment: Avoid using as a solvent for reactions requiring strong mineral acids (HCl, H₂SO₄) or Lewis acids (AlCl₃) unless acetal cleavage is intended.[2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 142350, (1,3-Dioxan-2-yl)methanol. Retrieved from [Link]

-

WIPO Patentscope. (2007).[1][2] Compositions comprising cyclic acetals and solubility parameters. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1,3-Dioxan-2-ylmethanol

A Comprehensive Guide to the Acid-Catalyzed Acetalization of 1,3-Propanediol

Abstract

This document provides a detailed protocol for the synthesis of 1,3-dioxan-2-ylmethanol, a valuable heterocyclic building block, via the acid-catalyzed acetalization of 1,3-propanediol. The reaction utilizes glyoxylic acid monohydrate as a stable and effective precursor to the required hydroxy-aldehyde moiety. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. By elucidating the causality behind experimental choices, this document aims to empower scientists to successfully and safely perform this synthesis with a high degree of confidence and reproducibility.

Scientific Principles and Reaction Mechanism

The synthesis of this compound is a classic example of cyclic acetal formation. Acetals are functional groups consisting of a carbon atom bonded to two alkoxy (-OR) groups and are formed by the reaction of an aldehyde or ketone with an alcohol. When a diol, such as 1,3-propanediol, is used, a stable cyclic acetal is formed.[1][2] This reaction is catalyzed by acid and is reversible.

Causality of Experimental Design:

-

Acid Catalyst: The reaction requires an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) to activate the carbonyl group of the aldehyde. Protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of 1,3-propanediol.[3][4]

-

Reactant Choice: Glyoxylic acid monohydrate is employed as a practical and stable source for the required C2-synthon. In solution, it exists in equilibrium with its aldehyde form, which readily reacts with the diol.

-

Equilibrium Control: The formation of the acetal produces one molecule of water for every molecule of product. According to Le Châtelier's principle, the continuous removal of water is critical to drive the equilibrium towards the product and achieve a high yield.[1][2] This is most effectively accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

The mechanism proceeds through several key steps:

-

Protonation of the aldehyde carbonyl group by the acid catalyst.

-

Nucleophilic attack by one of the hydroxyl groups of 1,3-propanediol to form a hemiacetal intermediate.

-

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water).

-

Loss of water to form a resonance-stabilized oxonium ion.

-

Intramolecular nucleophilic attack by the second hydroxyl group of the propanediol chain.

-

Deprotonation of the resulting oxonium ion to yield the final 1,3-dioxane ring and regenerate the acid catalyst.

Caption: Figure 1: Simplified mechanism of acid-catalyzed acetalization.

Materials, Reagents, and Equipment

All reagents should be of analytical grade or higher and used without further purification unless specified.

| Reagent / Material | Grade | Supplier | CAS Number | Notes |

| 1,3-Propanediol | ≥99% | Sigma-Aldrich | 504-63-2 | Hygroscopic; store in a dry place.[5][6] |

| Glyoxylic acid monohydrate | ≥98% | Sigma-Aldrich | 563-96-2 | Corrosive solid. |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | Sigma-Aldrich | 6192-52-5 | Acid catalyst; corrosive. |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Solvent for azeotropic water removal. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 | Aqueous solution for neutralization. |

| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific | 7647-14-5 | For washing the organic phase. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | 7487-88-9 | Drying agent. |

| Equipment | ||||

| Round-bottom flask (250 mL) | ||||

| Dean-Stark apparatus | For azeotropic removal of water. | |||

| Reflux condenser | ||||

| Magnetic stirrer and stir bar | ||||

| Heating mantle with temperature control | ||||

| Separatory funnel (250 mL) | ||||

| Rotary evaporator | ||||

| Vacuum distillation apparatus | For final purification. | |||

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Safety Precautions and Hazard Management

This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][7]

-

1,3-Propanediol: May cause skin and serious eye irritation.[8] Avoid contact with skin and eyes.[5]

-

Glyoxylic acid monohydrate: Causes severe skin burns and eye damage.[9] Do not breathe dust. Handle with extreme care.

-

p-Toluenesulfonic acid monohydrate: Corrosive. Causes skin irritation and serious eye damage.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Can cause skin irritation. Keep away from heat, sparks, and open flames.[10]

-

Work-up: The neutralization step with sodium bicarbonate will produce CO₂ gas. Ensure adequate venting to prevent pressure buildup in the separatory funnel.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8] Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[5][10]

Detailed Experimental Protocol

This protocol is designed for a ~0.1 mole scale synthesis.

Caption: Figure 2: Step-by-step workflow for the synthesis and purification.

Step 1: Reaction Setup

-

Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.

-

To the flask, add 1,3-propanediol (7.61 g, 0.10 mol), glyoxylic acid monohydrate (9.21 g, 0.10 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 1 mol%).

-

Add 100 mL of toluene to the flask.

Step 2: Acetalization Reaction

-

Begin stirring the mixture and heat it to reflux using a heating mantle. The boiling point of the toluene azeotrope will be observed.

-

Continue refluxing for 3-5 hours. Water will begin to collect in the side arm of the Dean-Stark trap, providing a visual indicator of reaction progress.[11][12]

-

Monitor the reaction by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material (visualized with an appropriate stain if necessary) indicates the reaction is nearing completion. The reaction is considered complete when no more water is collected in the Dean-Stark trap.

Step 3: Work-up and Isolation

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH catalyst. Caution: Vent frequently to release CO₂ pressure.

-

50 mL of water.

-

50 mL of brine to break any emulsions and begin the drying process.

-

-

Separate the organic (top) layer and transfer it to an Erlenmeyer flask.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Gravity filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product as an oil.

Step 4: Purification

-

The crude this compound can be purified by vacuum distillation.

-

Assemble a vacuum distillation apparatus and transfer the crude oil to the distillation flask.

-

Distill under reduced pressure. The pure product is expected to distill as a colorless liquid. The exact boiling point will depend on the vacuum achieved.

Characterization and Data

The identity and purity of the final product should be confirmed using spectroscopic methods.

| Property / Analysis | Expected Result |

| Appearance | Colorless liquid |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol [13] |

| ¹H NMR (CDCl₃) | Peaks corresponding to the propanediol backbone protons, the C2-proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. |

| ¹³C NMR (CDCl₃) | Expect 4 distinct carbon signals: C2, C4/C6, C5, and the hydroxymethyl carbon. |

| IR (neat, cm⁻¹) | Broad O-H stretch (~3400), C-H stretches (~2850-2960), and strong C-O stretches (~1050-1150). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 118 and characteristic fragmentation patterns. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction due to insufficient water removal. | Ensure the Dean-Stark trap is functioning correctly. Increase reflux time. Check for leaks in the system. |

| Loss of product during work-up. | Ensure complete extraction and careful separation of layers. Avoid overly aggressive washing. | |

| Incomplete Reaction | Inactive or insufficient catalyst. | Use fresh p-TsOH. Slightly increase catalyst loading (e.g., to 1.5 mol%). |

| Wet reagents or solvent. | Use anhydrous toluene and ensure 1,3-propanediol has been stored properly. | |

| Product Contamination | Residual starting materials. | Ensure the reaction has gone to completion before work-up. Purify carefully by distillation, collecting a narrow boiling point fraction. |

| Residual acid catalyst. | Ensure thorough washing with sodium bicarbonate solution during work-up. |

References

-

Wiley-VCH. (2024). 1,3-Dioxolane-2-methanol - SpectraBase. SpectraBase. [Link]

-

Fun, H.-K., et al. (2010). (5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2918. [Link]

-

National Center for Biotechnology Information. (n.d.). (1,3-Dioxan-2-yl)methanol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dioxolane-2-methanol. PubChem Compound Database. [Link]

-

PubChemLite. (n.d.). (1,3-dioxan-2-yl)methanol (C5H10O3). [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-dioxane. [Link]

-

The Royal Society of Chemistry. (2023). Synthesis of DIO. [Link]

-

Chemistry Steps. (2025). Formation and Reactions of Acetals. [Link]

-

Li, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 1069632. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. [Link]

-

Wang, S., et al. (2020). Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. Frontiers in Chemistry, 8, 592333. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Ashenhurst, J. (2026). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). 1,3-Propanediol. [Link]

-

LibreTexts Chemistry. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]

- Timoshev, V. S., et al. (1995). Process for recovering and cleaning 1,3-dioxolanes.

-

Li, Z., et al. (2016). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 21(11), 1438. [Link]

-

Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(9), 2186. [Link]

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 7. theformulatorshop.com [theformulatorshop.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. prepchem.com [prepchem.com]

- 12. mdpi.com [mdpi.com]

- 13. (1,3-Dioxan-2-yl)methanol | C5H10O3 | CID 142350 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Yield Synthesis of 2-(Hydroxymethyl)-1,3-dioxane via Acetalization

Executive Summary

This application note details the protocol for the synthesis of 2-(hydroxymethyl)-1,3-dioxane (CAS 39239-93-5) via the protection of glycolaldehyde with 1,3-propanediol. While acetalization is a standard transformation, this specific reaction presents unique challenges due to the physical state of the starting material (glycolaldehyde dimer) and the high water solubility of the product.

This guide deviates from standard textbook descriptions by emphasizing a non-aqueous workup strategy to maximize yield, addressing the equilibrium dynamics of the dimer-monomer transition, and providing predicted spectral data for validation.

Scientific Background & Mechanism[1]

The Challenge of Glycolaldehyde

Glycolaldehyde typically exists as a stable crystalline dimer (2,5-dihydroxy-1,4-dioxane ), which has low solubility in non-polar solvents. Successful acetalization requires the in situ thermal cracking (depolymerization) of the dimer into its monomeric aldehyde form, which then undergoes nucleophilic attack by 1,3-propanediol.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The driving force is the removal of water (Le Chatelier’s principle) and the thermodynamic stability of the 6-membered dioxane ring.

Figure 1: Mechanistic pathway requiring initial depolymerization of the starting material.

Experimental Design Strategy

Critical Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 eq Dimer (2.0 eq Monomer) : 2.2 eq Diol | Slight excess of diol ensures complete consumption of the aldehyde. |

| Catalyst | p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq) | Strong enough to catalyze both depolymerization and acetalization; soluble in toluene. |

| Solvent | Toluene (Anhydrous) | Forms an azeotrope with water (bp 85°C) allowing efficient removal via Dean-Stark trap. |

| Concentration | 0.5 M - 1.0 M | High dilution is not necessary, but sufficient solvent is needed to maintain reflux temperature. |

The "Self-Validating" Workup

Crucial Insight: The product, 2-(hydroxymethyl)-1,3-dioxane, contains both an ether and a free hydroxyl group, making it highly water-soluble .

-

Standard Method Failure: A traditional aqueous bicarbonate wash followed by extraction will result in significant product loss to the aqueous phase.

-

Optimized Method: Use solid neutralization (K₂CO₃ or NaHCO₃) followed by filtration. This maintains the product in the organic phase and eliminates the need for aqueous extraction.

Detailed Protocol

Materials Required[2][3][4][5][6][7][8]

-

Glycolaldehyde dimer (CAS 23147-58-2)

-

1,3-Propanediol (CAS 504-63-2)

-

p-Toluenesulfonic acid monohydrate (pTSA)

-

Toluene (ACS Reagent grade or higher)

-

Solid Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

-

Apparatus: Round-bottom flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar, Oil bath.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Assembly: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a nitrogen or argon line (bubbler).

-

Charging: Add Glycolaldehyde dimer (6.00 g, 50.0 mmol) to the flask. Note: Since it is a dimer, this corresponds to 100.0 mmol of reactive aldehyde monomer.

-

Solvent & Reagent: Add 1,3-Propanediol (8.37 g, 8.0 mL, 110.0 mmol) and Toluene (100 mL) .

-

Catalyst: Add pTSA monohydrate (0.95 g, 5.0 mmol) .

-

Observation: The mixture will be heterogeneous initially (dimer is insoluble).

-

Phase 2: Reflux & Dehydration

-

Reflux: Heat the oil bath to ~130-135°C to establish a vigorous reflux.

-

Monitoring:

-

0-30 mins: The solid dimer will dissolve as the temperature rises and acid catalysis begins. The solution should become clear/homogeneous.

-

1-4 hours: Water will collect in the Dean-Stark trap. Theoretical water yield is 1.8 mL (100 mmol).

-

Endpoint: Continue reflux until water evolution ceases (typically 3-5 hours).

-

-

Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20-25°C).

Phase 3: Non-Aqueous Workup (Critical Step)

-

Neutralization: Add solid NaHCO₃ (1.0 g) directly to the toluene reaction mixture. Stir vigorously for 20 minutes.

-

Why? This neutralizes the pTSA without adding water. Acidic residues can cause hydrolysis of the acetal during distillation.

-

-

Filtration: Filter the mixture through a sintered glass funnel (or a pad of Celite) to remove the salts and catalyst residues. Wash the filter cake with small portions of toluene.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of the toluene. You will be left with a pale yellow oil.

Phase 4: Purification

-

Distillation: Purify the crude oil via vacuum distillation.

-

Target Boiling Point: ~100-110°C at 5-10 mmHg (Estimated).

-

Note: The product is a viscous, colorless oil.

-

Yield: Expected yield is 85-95%.

-

Validation & Analysis

Workflow Diagram

Figure 2: Operational workflow emphasizing the dry neutralization step.

Analytical Data (Predicted)

The following spectral data is characteristic of the 2-substituted-1,3-dioxane ring system [1, 2].

| Technique | Characteristic Signal | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.60 - 4.80 (t, 1H) | C2-H (Acetal proton). Diagnostic triplet. |

| δ 4.10 - 4.25 (dd, 2H) | C4/C6-H (Equatorial) . Distinctive coupling. | |

| δ 3.75 - 3.90 (td, 2H) | C4/C6-H (Axial) . | |

| δ 3.55 - 3.65 (d, 2H) | -CH₂OH (Hydroxymethyl group). | |

| δ 1.90 - 2.10 (m, 1H) | C5-H (Equatorial) . | |

| δ 1.30 - 1.45 (dqt, 1H) | C5-H (Axial) . | |

| ¹³C NMR (100 MHz, CDCl₃) | ~101 ppm | C2 (Acetal carbon). |

| ~66 ppm | C4/C6 (Ring carbons). | |

| ~62 ppm | -CH₂OH (Exocyclic carbon). | |

| ~25 ppm | C5 (Ring carbon). | |

| IR (Neat) | ~3400 cm⁻¹ | O-H stretch (Broad). |

| 1050-1150 cm⁻¹ | C-O-C stretch (Strong, multiple bands). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Dimer did not depolymerize. | Ensure bath temp is >130°C. Verify pTSA was added. Check if water is collecting.[1][2] |

| Low Yield | Product lost during workup. | Do not use aqueous wash. Use the solid NaHCO₃ method described above. |

| Polymerization | Overheating or lack of diol. | Ensure slight excess (1.1-1.2 eq) of diol. Avoid running reaction "dry". |

| Product Hydrolysis | Acidic residues remaining. | Ensure thorough neutralization with solid base before concentration. |

References

-

Grosu, I., et al. (1998). Stereochemistry of some acetals of o-phthaldialdehyde with 2-substituted-1,3-propanediols. ResearchGate. (Provides comparative NMR data for 1,3-dioxane ring systems). [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.[3] (Standard reference for acetal formation protocols).

Sources

Oxidation of 1,3-dioxan-2-ylmethanol to carboxylic acid

Application Note: Chemoselective Oxidation of 1,3-Dioxan-2-ylmethanol to 1,3-Dioxane-2-carboxylic Acid

Executive Summary

The oxidation of This compound (CAS: 766-09-6) to its corresponding carboxylic acid presents a classic "chemoselectivity paradox." The target product, 1,3-dioxane-2-carboxylic acid , contains a cyclic acetal moiety. Acetals are inherently acid-labile, hydrolyzing rapidly in aqueous acidic media to form aldehydes and diols.

Standard oxidation reagents such as Jones Reagent (CrO₃/H₂SO₄) or unbuffered Permanganate are unsuitable as they promote rapid ring opening and degradation. This guide details two field-proven, self-validating protocols that operate under basic or neutral conditions , ensuring the preservation of the 1,3-dioxane ring while quantitatively converting the primary alcohol to the carboxylic acid.

Strategic Analysis & Mechanism

To successfully oxidize the hydroxymethyl group at the C2 position without disturbing the dioxane ring, we must avoid the generation of hydronium ions during the reaction.

The Solution: TEMPO-Mediated Catalysis We utilize 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a radical catalyst.[1] TEMPO is oxidized to an oxoammonium cation, which acts as the actual oxidant.[1]

-

Why it works: The reaction proceeds via a hydride abstraction mechanism, not an acid-catalyzed pathway.

-

pH Control: By using a co-oxidant (Bleach or BAIB) in a buffered system, we maintain a pH > 7.0, rendering the acetal thermodynamically stable.[2]

Visualizing the Reaction Pathway

Figure 1: Reaction pathway highlighting the critical divergence between successful oxidation (Green) and acid-catalyzed ring destruction (Red).

Experimental Protocols

Protocol A: The "Anelli" Standard (TEMPO/NaOCl)

Recommended for scale-up and cost-efficiency. Strictly controls pH to preserve the acetal.

Reagents:

-

Substrate: this compound (1.0 equiv)[2]

-

Catalyst: TEMPO (0.01 equiv / 1 mol%)

-

Co-Catalyst: KBr (0.1 equiv)[1]

-

Oxidant: NaOCl (Bleach, 10-13% solution, 2.2 equiv)

-

Buffer: 0.5M NaHCO₃ (to maintain pH 8.5–9.5)

-

Solvent: DCM/Water (1:1 biphasic mixture)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve this compound (10 mmol) in DCM (20 mL).

-

Aqueous Phase: Add TEMPO (15.6 mg, 0.1 mmol) and KBr (119 mg, 1.0 mmol) to the organic phase. Add 20 mL of 0.5M NaHCO₃ aqueous solution.

-

Cooling: Immerse the flask in an ice/water bath. Cool the biphasic mixture to 0–4 °C with vigorous stirring (1000 rpm). Note: Vigorous stirring is critical for phase transfer.

-

Oxidant Addition: Dropwise add the NaOCl solution (22 mmol) over 30 minutes. Monitor internal temperature; do not allow it to exceed 10 °C.

-

Why: Higher temperatures promote the "haloform" side reaction or cleavage of the ring.

-

-

Reaction Monitoring: Maintain stirring at 0 °C for 1 hour. Check pH; if it drops below 8, add small amounts of saturated Na₂CO₃.

-

Quenching: Quench excess oxidant by adding Ethanol (2 mL) or saturated Sodium Thiosulfate solution. Stir for 10 minutes.

-

Workup (Crucial Step):

-

Acidify the aqueous layer carefully with 1M HCl to pH 3-4 (do not go lower) while extracting immediately with Ethyl Acetate (3 x 30 mL).

-

Caution: Prolonged exposure to pH < 3 will hydrolyze the product.

-

-

Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Validation Criteria:

-

TLC: Disappearance of alcohol (low R_f) and appearance of acid streak.

-

1H NMR: Disappearance of CH₂OH doublet (~3.6 ppm). Appearance of COOH proton (~10-12 ppm). Retention of acetal proton (singlet/triplet at ~4.5-5.0 ppm).

Protocol B: The "Green" Alternative (TEMPO/BAIB)

Recommended for small-scale, high-value synthesis, or if the substrate contains double bonds sensitive to chlorine.

Reagents:

-

Substrate: this compound (1.0 equiv)[2]

-

Catalyst: TEMPO (0.1 equiv)[1]

-

Oxidant: Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv)

-

Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1 mmol) in Acetonitrile (2.5 mL) and Water (2.5 mL).

-

Catalyst Addition: Add TEMPO (0.1 mmol).

-

Oxidant Addition: Add BAIB (2.2 mmol) in one portion at room temperature.

-

Stirring: Stir at ambient temperature (20–25 °C) for 4–6 hours.

-

Observation: The reaction mixture usually turns orange (TEMPO) and then fades as the reaction completes.

-

Workup: Dilute with water, extract with DCM. The carboxylic acid may require mild acidification (pH 4) to extract efficiently into the organic phase.

Comparative Data & Decision Matrix

| Feature | Protocol A (TEMPO/Bleach) | Protocol B (TEMPO/BAIB) |

| pH Environment | Basic (pH 8.5–9.[3]5) | Neutral/Mildly Acidic (Acetic acid byproduct) |

| Acetal Stability | Excellent | Good (Requires buffering if scale is large) |

| Scalability | High (Kg scale) | Low/Medium (Reagent cost) |

| Side Reactions | Chlorination of aromatics possible | Minimal |

| Atom Economy | High | Lower (Iodobenzene waste) |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal oxidation protocol based on scale and substrate complexity.

Troubleshooting & Optimization

-

Ring Hydrolysis (Loss of Product):

-

Incomplete Oxidation (Stalled at Aldehyde):

-

Over-Chlorination (Protocol A only):

References

-

Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] The Journal of Organic Chemistry, 52(12), 2559–2562.

-

Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999).[9] Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach.[1] The Journal of Organic Chemistry, 64(7), 2564–2566.

-

Epp, J. B., & Widlansky, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.

-

BenchChem Technical Support. (2025). 1,3-Dioxane Ring Stability: Technical Guide.

Sources

- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 2. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5350872A - Process for the preparation of carboxylic acids and derivatives of them - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 8. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 9. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

1,3-dioxane protection of alpha-hydroxy aldehydes

Application Note: 1,3-Dioxane Protection of -Hydroxy Aldehydes

Executive Summary & Strategic Rationale

The protection of

However,

-

Racemization: The

-proton is acidic; strong acid catalysts required for acetalization can trigger enolization and loss of stereochemical integrity. -

Dimerization: These aldehydes exist in equilibrium with their cyclic hemiacetal dimers (2,5-dihydroxy-1,4-dioxanes), which significantly lowers the effective concentration of the reactive monomer.

-

Polymerization: High reactivity leads to oligomerization under forcing conditions.

This guide details two validated protocols: a Standard Dean-Stark Method for robust substrates and a Mild Transacetalization Method specifically optimized for enantiopure

Mechanistic Insight & Decision Matrix

The formation of the 1,3-dioxane ring is reversible and thermodynamically controlled. The reaction is driven by the removal of water (Dean-Stark) or volatile byproducts (transacetalization).

Reaction Mechanism

The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity. The 1,3-diol attacks to form a hemiacetal, followed by water elimination to form an oxocarbenium ion, which is trapped by the second hydroxyl group.

Figure 1: Acid-catalyzed acetalization pathway. The elimination of water is the entropic driver.

Stability Comparison

The choice between 1,3-dioxane and 1,3-dioxolane affects downstream stability.[1]

| Feature | 1,3-Dioxolane (5-membered) | 1,3-Dioxane (6-membered) |

| Reagent | Ethylene Glycol | 1,3-Propanediol |

| Formation Rate | Faster (Kinetic preference) | Slower (Entropic penalty) |

| Acid Stability | Moderate (Cleaves pH < 4) | High (Stable to pH ~2-3) |

| Hydrolysis Rate | Fast ( | Slow ( |

| Conformation | Envelope (Flexible) | Chair (Rigid, defined) |

Experimental Protocols

Protocol A: Mild Transacetalization (Recommended for Chiral Substrates)

Objective: Protect enantiopure

Reagents

-

Substrate:

-Hydroxy aldehyde (1.0 equiv) -

Reagent: 1,3-Propanediol (1.2 – 1.5 equiv)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Solvent: Benzene or Toluene (Anhydrous)

-

Additives: Trimethyl orthoformate (1.1 equiv) - Acts as a water scavenger and drives equilibrium.

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve the

-hydroxy aldehyde (10 mmol) in anhydrous benzene (50 mL).-

Note: If the aldehyde is a dimer, gentle warming (40°C) may be required to solubilize it as the monomer.

-

-

Reagent Addition: Add 1,3-propanediol (12 mmol) and trimethyl orthoformate (11 mmol).

-

Catalysis: Add PPTS (1.0 mmol). The reaction is generally performed at room temperature (RT) to preserve stereochemistry.

-

Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (stain with Anisaldehyde or CAM).

-

Endpoint: Disappearance of the aldehyde spot and appearance of a less polar acetal spot.

-

-

Quench: Add saturated aqueous NaHCO₃ (20 mL) to neutralize the catalyst.

-

Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel (typically Hexanes/EtOAc).

Why this works: PPTS is a weak acid (pKa ~ 5.2), sufficiently acidic to catalyze acetal exchange but too weak to rapidly protonate the

Protocol B: Dean-Stark Dehydration (For Robust Substrates)

Objective: Large-scale protection of achiral or stable aldehydes. Principle: Azeotropic removal of water forces the equilibrium to the right.

Reagents

-

Substrate: Aldehyde (1.0 equiv)[2]

-

Reagent: 1,3-Propanediol (1.1 equiv)[2]

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA[3]·H₂O) (0.05 equiv)

-

Solvent: Toluene or Cyclohexane

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Fill the trap with the chosen solvent.[3]

-

Charging: Add aldehyde (50 mmol), 1,3-propanediol (55 mmol), and pTSA (2.5 mmol) to the flask with Toluene (250 mL).

-

Reflux: Heat to vigorous reflux. Water will separate in the trap.[3]

-

Duration: Continue reflux until water evolution ceases (typically 2–6 hours).

-

Workup: Cool to RT. Wash with 10% NaHCO₃, water, and brine.

-

Isolation: Dry (MgSO₄) and concentrate. Distillation or recrystallization is often sufficient for purification.

Troubleshooting & Optimization

Dealing with Aldehyde Dimerization

-

Problem: The dimer reacts much slower than the monomer.

-

Solution: "Crack" the dimer by heating the aldehyde in the solvent before adding the catalyst/diol. Alternatively, use the Noyori method (TMS-protected diol + TMSOTf catalyst) at low temperature (-78°C) to trap the monomer as it forms [2].

Pathway Selection Workflow

Figure 2: Decision matrix for selecting the appropriate protection protocol.

Characterization Data

Successful formation of the 1,3-dioxane is confirmed via NMR spectroscopy.

| Signal | 1H NMR (Typical, CDCl3) | 13C NMR (Typical) | Diagnostic Feature |

| Acetal H (C2) | Shift upfield from aldehyde ( | ||

| Ring C4/C6 | Distinct splitting due to chair conformation | ||

| Ring C5 | Quintet-like multiplicity |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis (3rd ed.).[5][6][7] Wiley-Interscience.[8][5]

-

Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Acetalization of Carbonyl Compounds. Tetrahedron Letters, 21(14), 1357–1358.

-

BenchChem. (2025).[2][9][1] A Comparative Analysis of 1,3-Dithiolane and 1,3-Dioxolane Stability.

-

Smith, A. B., III, et al. (1995). Total Synthesis of (-)-Rapamycin. Journal of the American Chemical Society, 117(19), 5407–5408.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Protective Groups in Organic Synthesis, 3rd Edition [miamioh.ecampus.com]

- 6. wiley.com [wiley.com]

- 7. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Navigating the Labyrinth of Acetal Stability: A Guide to Preventing Hydrolysis of 1,3-Dioxan-2-ylmethanol in Acidic Media

Technical Support Center

Welcome to the technical support center for handling 1,3-dioxan-2-ylmethanol and related acetal-protected compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the acid-catalyzed hydrolysis of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic strategies.

The Challenge: The Double-Edged Sword of Acetal Chemistry

The 1,3-dioxane moiety is a widely used protecting group for 1,3-diols and carbonyl compounds due to its general stability under neutral, basic, and many oxidative and reductive conditions.[1] However, this stability is contrasted by its lability in the presence of acid, which is often a necessary condition for various synthetic transformations or during workup procedures.[1][2] Understanding and controlling this acid-catalyzed hydrolysis is paramount to achieving high yields and product purity.

This guide will walk you through the mechanism of hydrolysis, common pitfalls in the lab, and a series of troubleshooting steps and frequently asked questions to keep your this compound intact until you're ready to deprotect.

Part 1: Understanding the "Why" - The Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of a 1,3-dioxane is the reverse of its formation and proceeds via an acid-catalyzed mechanism.[1] The generally accepted mechanism involves protonation of one of the acetal oxygens, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation regenerates the diol and the carbonyl compound.[3][4][5]

The rate-determining step is typically the formation of the oxocarbenium ion.[4][6] The stability of this intermediate, and therefore the rate of hydrolysis, is highly dependent on the pH of the medium.[4][7] Kinetic studies have shown that the rate of hydrolysis dramatically decreases as the pH increases. For instance, changing the pH from 5.0 to 6.5 can decrease the hydrolysis rate by nearly 20-fold.[4]

Caption: Generalized mechanism of acid-catalyzed 1,3-dioxane hydrolysis.

Part 2: Troubleshooting Guide & FAQs - Your Questions Answered

This section addresses common issues encountered during experiments involving this compound in the presence of acid.

Frequently Asked Questions

Q1: I'm seeing significant decomposition of my this compound during my reaction workup. What's the most likely cause?

A1: The most common culprit is accidental exposure to acidic conditions during the aqueous workup.[8] Standard workups often involve an acidic wash (e.g., with HCl or NH4Cl) to neutralize basic catalysts or byproducts. This is detrimental to the stability of the 1,3-dioxane ring.

Troubleshooting Steps:

-

Neutralize with a Mild Base: Instead of an acid wash, use a saturated or dilute aqueous solution of sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) to neutralize the reaction mixture.[8] These mild bases are sufficient to neutralize residual acid without promoting other side reactions.[8]

-

Avoid Acidic Drying Agents: Do not use acidic drying agents. Opt for neutral alternatives like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[8]

-

Brine Wash: After the basic wash, a wash with brine (saturated NaCl solution) can help to break any emulsions and further remove water-soluble impurities.[8]

Q2: My reaction requires acidic catalysis. How can I minimize hydrolysis of the 1,3-dioxane protecting group?

A2: This is a classic challenge of chemoselectivity. The key is to control the acidity and reaction conditions as precisely as possible.

Strategies for Mitigation:

-

Use a Buffer System: Employing a chemical buffer can help maintain a stable, weakly acidic pH throughout the reaction.[9][10] An acidic buffer is typically made from a weak acid and its conjugate base, such as acetic acid and sodium acetate.[9][11] This can provide the necessary protons for catalysis while preventing a drop to a highly acidic pH that would accelerate dioxane hydrolysis.

-

Non-Aqueous Acid Source: If the reaction tolerates it, consider using a non-aqueous source of acid. For example, pyridinium p-toluenesulfonate (PPTS) is a milder acidic catalyst often used in the presence of acid-sensitive groups.

-

Temperature Control: Acetal hydrolysis is temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the rate of hydrolysis.

-

Limit Water: Since water is a reactant in the hydrolysis, minimizing its presence can slow down the degradation. Use anhydrous solvents and reagents whenever possible.

Q3: I'm performing column chromatography on silica gel and observing product degradation. Why is this happening and what can I do?

A3: Silica gel is inherently acidic and can cause the hydrolysis of acid-sensitive compounds like 1,3-dioxanes.[8]

Solutions:

-

Deactivate the Silica Gel: Before use, flush the column with the eluent system containing a small amount of a tertiary amine, such as 1-2% triethylamine.[8] This will neutralize the acidic sites on the silica surface.

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[8]

-

Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.

Caption: A decision-making workflow for troubleshooting hydrolysis issues.

Q4: Are there alternative protecting groups for 1,3-diols that are more stable to acidic conditions?

A4: Yes, while 1,3-dioxanes are common, other protecting groups offer enhanced stability in acidic environments.

-

Substituted Dioxanes: The stability of the 1,3-dioxane ring can be influenced by substituents. For instance, electron-withdrawing groups on the acetal carbon can disfavor the formation of the oxocarbenium ion, thus slowing down hydrolysis.[12]

-

1,3-Dioxolanes: While also acid-labile, the five-membered 1,3-dioxolane ring, derived from a 1,2-diol, can sometimes exhibit different hydrolysis kinetics compared to the six-membered 1,3-dioxane.[6][13]

-

Orthoesters: Cyclic orthoesters can be used to protect diols and generally require specific conditions for cleavage.[14][15][16]

-

Base-Labile Protecting Groups: For synthetic routes that predominantly use acidic conditions, consider protecting the diol with a group that is cleaved under basic conditions. For example, certain silyl ethers or acyl groups can be removed with fluoride or base, respectively.

Data Summary: Relative Stability of Protecting Groups

| Protecting Group | Typical Cleavage Conditions | Relative Stability to Acid |

| 1,3-Dioxane | Mild aqueous acid[1] | Moderate |

| Acetonide | Aqueous acid[17] | Moderate |

| Benzylidene Acetal | Aqueous acid, Hydrogenolysis[17][18] | Moderate |

| 1,3-Dithiolane | Requires heavy metal salts or oxidative conditions[19] | Very High |

Part 3: Experimental Protocols

Protocol 1: Neutralizing Workup for Acid-Sensitive Compounds

This protocol describes a general workup procedure to isolate a product containing a 1,3-dioxane moiety from a reaction mixture without causing hydrolysis.

Materials:

-

Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Cool the reaction mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Carefully add saturated aqueous NaHCO3 solution to the separatory funnel. Caution: If residual strong acid is present, CO2 gas evolution may cause pressure buildup. Vent the separatory funnel frequently.

-

Gently shake the separatory funnel and allow the layers to separate.

-

Drain the aqueous layer.

-

Wash the organic layer with brine to remove residual water and water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous Na2SO4 or MgSO4.[8]

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Deactivation of Silica Gel for Chromatography

This protocol details the deactivation of silica gel to prevent the degradation of acid-sensitive compounds during column chromatography.

Materials:

-

Silica gel

-

Eluent system (e.g., hexanes/ethyl acetate)

-

Triethylamine (Et3N)

-

Chromatography column

Procedure:

-

Prepare the primary eluent system (e.g., 70:30 hexanes:ethyl acetate).

-

To this eluent, add 1-2% (v/v) of triethylamine. For example, to 100 mL of eluent, add 1-2 mL of Et3N.

-

Pack the chromatography column with silica gel using this triethylamine-containing eluent.

-

Flush the packed column with at least two column volumes of the same eluent to ensure all acidic sites on the silica gel are neutralized.

-

Load the crude product and elute with the triethylamine-containing solvent system.

By understanding the mechanisms of hydrolysis and implementing these practical troubleshooting strategies, you can significantly improve the outcomes of your experiments involving this compound and other acid-sensitive acetals.

References

-

The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link]

-

New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ACS Publications. Available at: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

-

Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Available at: [Link]

-

The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications. Available at: [Link]

-

Protecting Groups. University of California, Irvine. Available at: [Link]

-

Divalent Metal Ion Catalysis of Acetal Hydrolysis; Effects of Oxycarbocation Stability and Leaving Group Basicity. J-STAGE. Available at: [Link]

-

Diol. Wikipedia. Available at: [Link]

-

THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry. Available at: [Link]

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. Available at: [Link]

-

Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. Available at: [Link]

-

Cleavage of 1,3-dioxolane-protected carbohydrates by the protic ionic liquid in aqueous media. ResearchGate. Available at: [Link]

-

Conversion of 1,2-diols via cyclic orthoacetates to acetates chlorohydrins by treatment with trimethylsilyl chloride. ACS Publications. Available at: [Link]

-

The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. Available at: [Link]

-

Chemical Buffers. EBSCO. Available at: [Link]

-

(5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. PMC. Available at: [Link]

-

How to stop (some) acetals hydrolysing. Henry Rzepa's Blog. Available at: [Link]

-

General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. ACS Publications. Available at: [Link]

-

Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Hindawi. Available at: [Link]

-

Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

-

Synthetic applications of ortho esters. D-Scholarship@Pitt. Available at: [Link]

-

Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Available at: [Link]

-

(1,3-Dioxolan-2-yl)methanol. MySkinRecipes. Available at: [Link]

-

How to make acetal and hemiacetal stable on acidic medium? ResearchGate. Available at: [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect. Available at: [Link]

-

Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. Available at: [Link]

-

About Workup. University of Rochester. Available at: [Link]

-

Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Reddit. Available at: [Link]

-

buffer solutions. Chemguide. Available at: [Link]

-

The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate. Available at: [Link]

-

Optimal pH for acetal formation. Reddit. Available at: [Link]

-

1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemical Buffers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. How to stop (some) acetals hydrolysing. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 1,3-Dioxan-2-ylmethanol

Topic: Vacuum Distillation & Purification of Cyclic Acetals

Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists.

Emergency Triage: Top 3 Critical Issues

Before proceeding with the full protocol, check these three common failure points if you are experiencing immediate difficulties.

| Symptom | Root Cause | Immediate Action |

| Product turns yellow/brown during heating | Acid Residue. Traces of acid catalyst (pTSA, HCl) are causing acetal hydrolysis or polymerization. | STOP heating immediately. Cool the pot. Add solid anhydrous |

| Vacuum fluctuates or "bumps" violently | Residual Solvent/Water. Low-boiling volatiles are flashing off in the vacuum line. | Increase pressure (lower vacuum). Remove volatiles at weak vacuum (20–50 mbar) before applying high vacuum (<1 mbar). Use a splash guard. |

| Distillate solidifies in the condenser | High Purity/Isomerism. Pure 1,3-dioxan-2-ylmethanol can be viscous or semi-solid; isomers vary. | Warm the condenser. Switch coolant from ice water to ambient water or warm water (30–40°C). Use a heat gun on the receiver adapter. |

Part 1: Technical Overview & Chemical Identity

Compound: this compound CAS: 39239-93-5 (and related isomers) Structure: A 6-membered dioxane ring with a hydroxymethyl group at position 2. Physical State: Viscous colorless to pale yellow liquid (may crystallize upon prolonged standing or high purity). Boiling Point: ~90–110 °C at 1–5 mmHg (Estimated). Note: Thermal sensitivity requires high vacuum.

The Challenge: Cyclic Acetal Stability

This compound is a cyclic acetal .[1][2] The ether linkages are stable to base but extremely sensitive to acid and moisture at high temperatures.

-

Mechanism of Failure: Heating in the presence of trace acid catalyzes the reversal of acetal formation, releasing 1,3-propanediol and glycolaldehyde (or oligomers), leading to a "tarry" pot residue.

-

Purification Strategy: The goal is to separate the product from high-boiling diols (e.g., 1,3-propanediol, BP ~214°C) and low-boiling solvents without triggering decomposition.

Part 2: Step-by-Step Purification Protocol

Phase A: Pre-Distillation Treatment (Crucial)

Do not skip this phase. 90% of distillation failures occur because the crude mixture is acidic.

-

Neutralization:

-

If the synthesis used an acid catalyst (e.g., p-Toluenesulfonic acid), quench the reaction mixture with saturated aqueous

.[3] -

Extract with a suitable solvent (e.g., DCM or EtOAc).

-

Dry & Basify: Dry the organic layer over anhydrous

. Pro-Tip: Add 1–2% w/w solid

-

-

Solvent Removal:

-

Remove bulk solvent via rotary evaporation.

-

High-Vac Stripping: Place the flask on a high-vacuum manifold (Schlenk line) at RT for 1–2 hours to remove trace solvent and water. Water is the enemy of vacuum stability.

-

Phase B: Vacuum Distillation Setup

Equipment:

-

Short-path distillation head (minimize thermal exposure).

-

Vigreux column (optional, only if separating from close-boiling impurities).

-

Cow receiver (3-flask collector).

-

Manometer (Digital preferred).

-

Oil bath with magnetic stirring.

Protocol:

-

Load the Pot: Transfer crude oil (with trace solid

) to the boiling flask. Add a large magnetic stir bar. Never fill >60%. -

Degassing: Start stirring rapidly. Apply vacuum gradually .

-

Observation: You will see bubbling as residual volatiles escape. Wait until bubbling subsides before heating.

-

-

Heating Ramp:

-

Target Vacuum: < 1.0 mmHg (preferred) or < 5.0 mmHg.

-

Heat the oil bath to approx. 20–30°C above the expected boiling point.

-

Example: If BP is 95°C @ 1 mmHg, set bath to 115°C.

-

-

Fraction Collection:

| Fraction | Vapor Temp (approx.) | Content | Action |

| F1 (Forerun) | < 80 °C | Residual solvent, water, light aldehydes. | Discard / Recycle. |

| F2 (Main) | 90 – 105 °C | Pure this compound. | Collect. |

| F3 (Tails) | > 110 °C (Spikes) | 1,3-Propanediol, dimers. | Stop collection. |

-

Shutdown: Lower bath, break vacuum with dry nitrogen (not air) to prevent oxidation/hydrolysis of the hot residue.

Part 3: Troubleshooting & FAQs

Q1: The boiling point is fluctuating wildly. Why?

A: This is usually caused by azeotropic water removal or pressure instability .

-

Mechanism: Cyclic acetal synthesis generates water. If the crude wasn't perfectly dried, water co-distills with the product, creating an azeotrope that boils at a lower, unstable temperature.

-

Fix: Stop distillation. Dry the crude again with

or conduct a "drying run" at lower vacuum to strip water before targeting the product.

Q2: I cannot separate the product from 1,3-propanediol (starting material).

A: Their boiling points can be close depending on pressure.

-

1,3-Propanediol BP: ~214°C (atm), ~110°C (10 mmHg).

-

This compound BP: ~97°C (reduced pressure).

-

Fix: Use a Vigreux column (10–20 cm) to increase theoretical plates. Ensure the reflux ratio is high (distill slowly). If separation is still poor, consider flash chromatography (Eluent: EtOAc/Hexane) instead of distillation for small scales (<5g).

Q3: The product solidified in the receiver. Is it ruined?

A: No, high-purity isomers often crystallize.

-

Fix: Gently warm the receiver with a heat gun or warm water bath to melt it. Store the product in the fridge; if it crystallizes again, it confirms high purity.

Q4: Can I use a Kugelrohr apparatus?

A: Yes, highly recommended for scales <10g.

-

Why? Kugelrohr provides a short path and uniform heating, minimizing thermal decomposition.

-

Settings: Set oven to 120–140°C (depending on vacuum) and oscillate.

Part 4: Visualization (Workflow)

The following diagram illustrates the critical decision points and flow for the purification process.

Figure 1: Decision logic for the purification of acid-sensitive cyclic acetals.

Part 5: References

-

ChemicalBook. (2025). 2-Hydroxymethyl-1,3-dioxolane Properties and Synthesis. (Note: Provides comparative data for the 5-membered isomer, establishing the baseline for vacuum distillation of this class).

-

Sigma-Aldrich. (2025). (1,3-Dioxolan-2-yl)methanol Product Sheet. (Confirming physical state and handling of homologous cyclic acetals).

-

NIST Chemistry WebBook. (2023). 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) Phase Change Data. (Reference for boiling point extrapolation of hydroxymethyl-dioxane derivatives).

-

Cornell University EHS. (2025). Safety Precautions for Distillation and Extractions. (Safety protocols for distilling ether/acetal containing compounds).

-

Chemistry Steps. (2025). Acetals and Hemiacetals: Formation and Hydrolysis. (Mechanistic background on acid-sensitivity of acetals during heating).

Sources

Technical Support: Stability & Workup Guide for 1,3-Dioxan-2-ylmethanol

Executive Summary

1,3-dioxan-2-ylmethanol (also known as 2-hydroxymethyl-1,3-dioxane) presents a dual challenge in aqueous workups: Chemical Instability (acid-catalyzed hydrolysis) and Physical Instability (high water solubility).

While researchers often fear the chemical decomposition of the acetal, the most common cause of yield loss for this specific molecule is actually partitioning into the aqueous phase due to its low LogP (-0.5). This guide provides mechanistic insights and validated protocols to mitigate both risks.

Critical Alerts (The "Don't Do This" List)

| Parameter | Critical Limit | Consequence of Failure |

| pH Lower Limit | pH < 4.0 | Rapid hydrolysis to 1,3-propanediol and glycolaldehyde/derivatives. |

| Aqueous Phase | Unsaturated | Massive yield loss. The molecule prefers water over non-polar organics (LogP ≈ -0.5). |

| Extraction Solvent | Hexane/Ether | Ineffective. The partition coefficient ( |

| Temperature | > 40°C (Acidic) | Accelerates hydrolysis exponentially ( |

Mechanism of Instability

Understanding why the molecule degrades allows for better control. The hydrolysis of this compound follows a specific acid-catalyzed (A-1) mechanism.

Hydrolysis Pathway

The reaction is driven by protonation of the acetal oxygen, followed by ring opening to a resonance-stabilized oxocarbenium ion.

Figure 1: Acid-catalyzed hydrolysis pathway. The formation of the oxocarbenium ion is the rate-determining step.

Expert Insight: The hydroxymethyl group at the C2 position exerts an inductive electron-withdrawing effect (-I), which slightly destabilizes the oxocarbenium transition state compared to a simple alkyl acetal (e.g., 2-methyl-1,3-dioxane). While this provides a marginal kinetic stability advantage, it is insufficient to protect the molecule in strong acids (pH < 1).

Troubleshooting & FAQs

Q1: My reaction was successful (TLC), but I recovered <20% mass after aqueous workup. Did it hydrolyze?

Diagnosis: Likely Physical Loss , not chemical hydrolysis. Explanation: The computed LogP of this compound is approximately -0.5 .[1] This means it is hydrophilic. If you washed a reaction mixture with water and extracted with diethyl ether or hexane, the molecule remained in the aqueous layer. Solution:

-

Saturate the aqueous phase with NaCl (Salting Out).

-

Use a more polar organic solvent (DCM or CHCl3/iPrOH 3:1).

-

Perform multiple back-extractions (3x or 4x).

Q2: How do I quench an acidic reaction (e.g., TsOH catalyzed) containing this acetal?

Diagnosis: Acid shock during quench. Explanation: Adding water directly to an acidic organic mixture creates pockets of low pH (<1) before mixing is complete, causing instantaneous hydrolysis. Solution: Pour the reaction mixture into a vigorously stirred, pre-chilled solution of Saturated Aqueous NaHCO3 or Phosphate Buffer (pH 7.0) . Never add the base to the acid if the acetal is sensitive.

Q3: Can I purify this on silica gel?

Diagnosis: Acidity of Silica (pH ~5-6). Explanation: Standard silica gel is slightly acidic. While 1,3-dioxanes are generally stable enough for flash chromatography, slow degradation can occur on the column, especially if the flow is slow. Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites.

Standard Operating Procedures (SOPs)

Protocol A: The "Salting Out" Workup (Recommended)

Use this protocol to maximize recovery of the water-soluble acetal.

-

Quench: If the reaction is acidic, quench by pouring into cold sat. NaHCO3. Verify pH is 7-8.

-

Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation point).

-

Why? This increases the ionic strength, disrupting the hydration shell of the acetal and forcing it into the organic phase (Hofmeister effect).

-

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x Volume).

-

Alternative: If DCM is restricted, use Ethyl Acetate/Isopropanol (3:1) .

-

-

Drying: Dry combined organics over Na2SO4 (Sodium Sulfate) rather than MgSO4 (Magnesium Sulfate), as MgSO4 is slightly Lewis acidic.

-

Evaporation: Remove solvent under reduced pressure. Keep bath temperature < 40°C.

Protocol B: Decision Tree for Solvent Selection

Figure 2: Decision tree for selecting the correct workup parameters based on pH and solubility.

Data Summary

| Property | Value | Source |

| LogP (Octanol/Water) | -0.5 (Computed) | PubChem [1] |

| Hydrolysis Rate (Rel) | Slower than 1,3-dioxolanes | Greene's Protective Groups [2] |

| Preferred Solvent | Dichloromethane (DCM) | NIST Solubility Data [3] |

| Boiling Point | ~100°C (at reduced pressure) | Experimental Estimate |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142350, (1,3-Dioxan-2-yl)methanol. Retrieved February 25, 2026 from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for 1,3-dioxane stability kinetics).

-

NIST. Dichloromethane Solubility Data. NIST Chemistry WebBook.[2] Retrieved February 25, 2026 from [Link]

- BenchChem.Protecting Group Chemistry of the 1,3-Dioxane Moiety. (General stability profiles).

Sources

Technical Support Center: Troubleshooting Low Yields in 1,3-Dioxane Formation